

Application of BMS-394136 in Isolated Atrial Myocytes: A Guide for Researchers

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Compound of Interest

Compound Name: BMS-394136

Cat. No.: B606231

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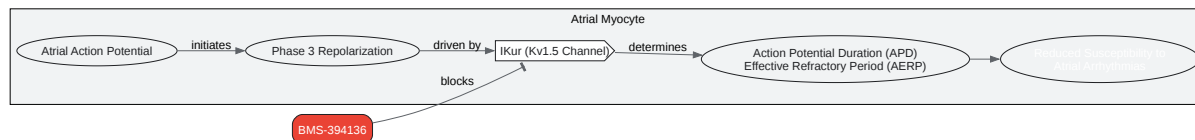
For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-394136 is a potent and selective inhibitor of the Kv1.5 potassium channel, which is responsible for the ultra-rapid delayed rectifier potassium current (IKur).[1] This current plays a crucial role in the repolarization of the atrial action potential. Due to the predominant expression of Kv1.5 channels in the atria compared to the ventricles, **BMS-394136** is considered an atrial-selective agent with therapeutic potential for the management of atrial fibrillation (AF).[2][3] This document provides detailed application notes and protocols for studying the effects of **BMS-394136** in isolated atrial myocytes.

Mechanism of Action

BMS-394136 exerts its antiarrhythmic effect by directly blocking the Kv1.5 ion channel. This channel is a key component in the repolarization phase of the atrial action potential. By inhibiting the IKur current, **BMS-394136** prolongs the action potential duration (APD) and the effective refractory period (AERP) in atrial tissue.[1][2][4] This prolongation of the refractory period is the primary mechanism by which **BMS-394136** is thought to suppress and prevent atrial arrhythmias.



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Figure 1: Mechanism of action of **BMS-394136** in an atrial myocyte.

Data Presentation

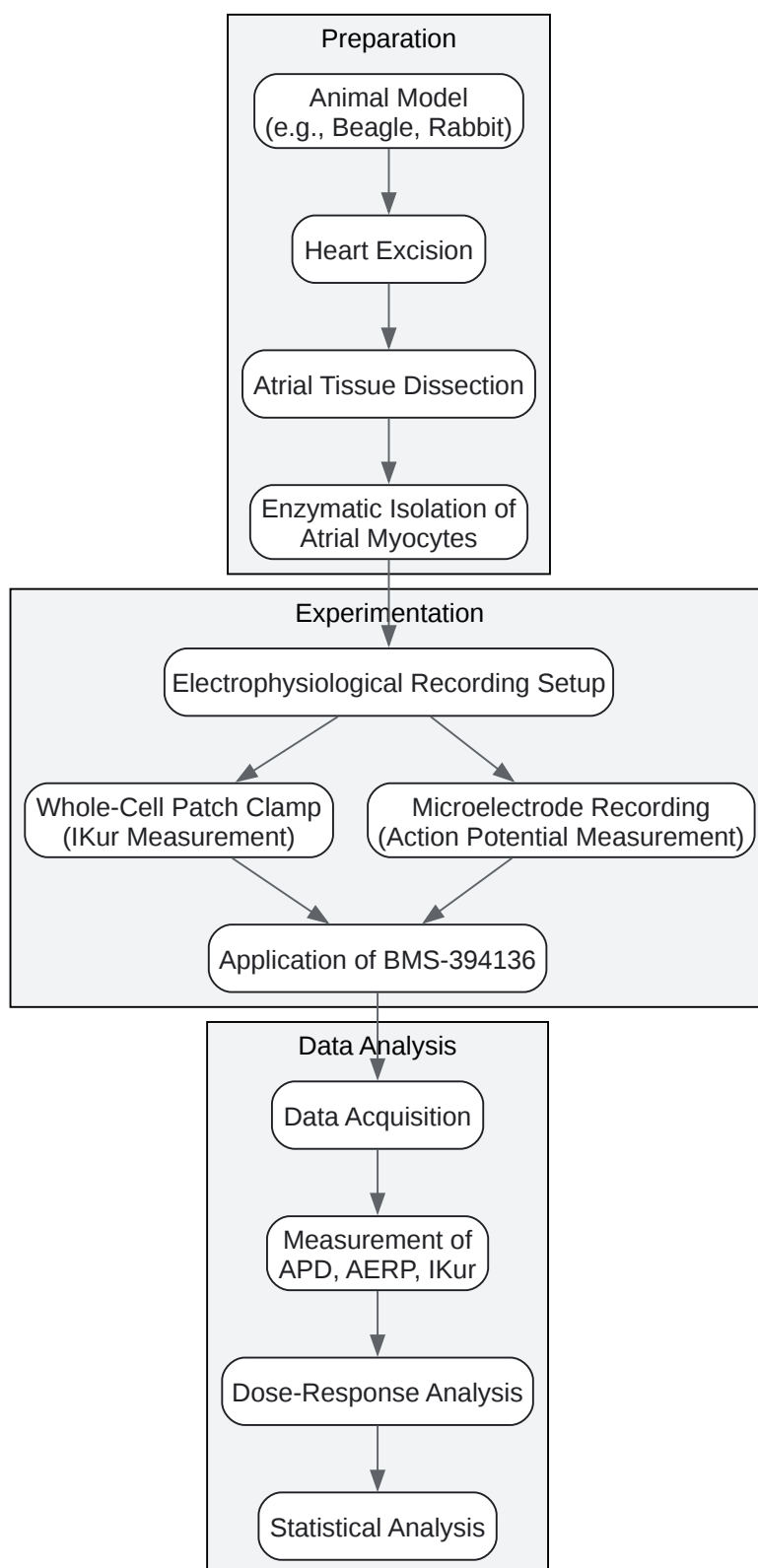
Electrophysiological Effects of BMS-394136

Parameter	Species	Concentration/ Dose	Effect	Reference
IC50 (Kv1.5)	Mouse L929 cells expressing human Kv1.5	0.05 μ M	Inhibition of IKur	[1]
Atrial Effective Refractory Period (AERP)	Beagle Dogs	0.3, 1.0, 3.0, 10 mg/kg (i.v.)	Dose-dependent prolongation (+1 \pm 1, +9 \pm 4, +14 \pm 3, +25 \pm 6 ms)	[2]
Rabbits	0.3, 1.0, 3.0, 10 mg/kg (i.v.)	Dose-dependent prolongation (+5 \pm 3, +17 \pm 2, +20 \pm 2, +34 \pm 2 ms)	[2]	
Ventricular Effective Refractory Period (VERP)	Beagle Dogs & Rabbits	Up to 10 mg/kg (i.v.)	No significant effect	[1][2]
Atrial Action Potential Duration at 50% Repolarization (APD50)	Rabbits	0.3, 1.0, 3.0, 10 μ M	Dose-dependent increase (from 13 \pm 4 to 36 \pm 5 ms)	[2]
Beagle Dogs	0.3, 1.0, 3.0, 10 μ M	Dose-dependent increase (from 98 \pm 41 to 109 \pm 38 ms)	[2]	

Effects of BMS-394136 in Ischemic Atrial Tissue

Parameter	Species	Concentration	Effect (% prolongation)	Reference
Atrial APD30	Beagle Dogs	0.3, 1.0, 3.0, 10 μ M	13 \pm 5, 24 \pm 6, 25 \pm 10, 46 \pm 12	[4]
Atrial APD50	Beagle Dogs	0.3, 1.0, 3.0, 10 μ M	20 \pm 8, 25 \pm 6, 32 \pm 7, 50 \pm 15	[4]
Atrial APD90	Beagle Dogs	Up to 10 μ M	No significant effect	[4]

Experimental Protocols



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Figure 2: General experimental workflow for studying **BMS-394136**.

Protocol 1: Isolation of Atrial Myocytes from Rabbit Heart

This protocol is adapted from established methods for isolating cardiomyocytes.

Materials:

- Langendorff apparatus
- Perfusion buffer (Tyrode's solution): 138 mM NaCl, 5.4 mM KCl, 1.0 mM MgCl₂, 0.33 mM NaH₂PO₄, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.
- Ca²⁺-free perfusion buffer
- Enzyme solution: Perfusion buffer containing Collagenase Type II (e.g., Worthington, ~1 mg/mL) and Protease Type XIV (~0.1 mg/mL).
- KB solution (storage solution): 70 mM KCl, 20 mM KH₂PO₄, 3 mM MgCl₂, 5 mM pyruvic acid, 5 mM ATP, 5 mM succinic acid, 5 mM creatine, 20 mM taurine, 20 mM glucose, 50 mM L-glutamic acid, pH 7.2 with KOH.

Procedure:

- Anesthetize the rabbit and administer heparin (1000 U/kg, i.p.).
- Excise the heart and immediately place it in ice-cold perfusion buffer.
- Mount the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) perfusion buffer at 37°C for 5 minutes to clear the blood.
- Switch to Ca²⁺-free perfusion buffer for 5-10 minutes.
- Perfuse with the enzyme solution for 15-20 minutes, or until the heart becomes flaccid.
- Detach the heart, excise the atria, and place them in a petri dish with KB solution.
- Gently mince the atrial tissue and triturate with a wide-bore pipette to release the myocytes.

- Filter the cell suspension through a nylon mesh (e.g., 200 μm) to remove undigested tissue.
- Allow the myocytes to pellet by gravity for 15-20 minutes.
- Carefully aspirate the supernatant and resuspend the cells in fresh KB solution.
- Gradually reintroduce Ca^{2+} to the cell suspension before electrophysiological recordings.

Protocol 2: Whole-Cell Patch-Clamp Recording of I_{Kur}

Solutions:

- External Solution: Tyrode's solution containing 1.8 mM CaCl_2 . To block other currents, specific inhibitors can be added (e.g., tetrodotoxin for Na^+ channels, nifedipine for Ca^{2+} channels).
- Internal (Pipette) Solution: 130 mM KCl, 5 mM NaCl, 2 mM MgCl_2 , 1 mM CaCl_2 , 10 mM HEPES, 10 mM EGTA, 5 mM Mg-ATP, pH 7.3 with KOH.

Procedure:

- Place the isolated atrial myocytes in a recording chamber on an inverted microscope and perfuse with the external solution at 37°C.
- Pull borosilicate glass pipettes to a resistance of 2-4 $\text{M}\Omega$ when filled with the internal solution.
- Establish a giga-ohm seal with a myocyte and rupture the membrane to achieve the whole-cell configuration.
- Clamp the holding potential at -80 mV.
- To elicit I_{Kur} , apply depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 300-500 ms.
- Record baseline currents before applying **BMS-394136**.

- Perfuse the chamber with the external solution containing various concentrations of **BMS-394136** (e.g., 0.01 μM to 10 μM) and record the currents at steady-state for each concentration.
- Analyze the peak outward current at each voltage step to determine the inhibitory effect of **BMS-394136** and construct a concentration-response curve to calculate the IC_{50} .

Protocol 3: Microelectrode Recording of Atrial Action Potentials

Solutions:

- Superfusion Solution: Tyrode's solution with 1.8 mM CaCl_2 , continuously gassed with 95% O_2 / 5% CO_2 and maintained at 37°C .

Procedure:

- Place a small piece of atrial tissue or a cluster of isolated myocytes in a recording chamber and superfuse with the oxygenated Tyrode's solution.
- Use sharp glass microelectrodes filled with 3 M KCl (tip resistance 10-20 $\text{M}\Omega$) to impale individual myocytes.
- Stimulate the preparation at a constant frequency (e.g., 1 Hz) using a bipolar stimulating electrode.
- Record stable baseline action potentials for a control period.
- Introduce **BMS-394136** into the superfusion solution at desired concentrations.
- Record action potentials at steady-state for each concentration.
- Measure the action potential duration at 30%, 50%, and 90% of repolarization (APD30, APD50, APD90) and the resting membrane potential.
- Calculate the percentage change in APD in the presence of **BMS-394136** compared to the baseline.

Conclusion

BMS-394136 is a valuable pharmacological tool for investigating the role of the IK_{ur} current in atrial electrophysiology. The protocols outlined in this document provide a framework for researchers to study its effects on isolated atrial myocytes. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a better understanding of atrial-selective antiarrhythmic drug action.

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References

- 1. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sophion.com [sophion.com]
- 3. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detachable glass microelectrodes for recording action potentials in active moving organs - PMC [pmc.ncbi.nlm.nih.gov]
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